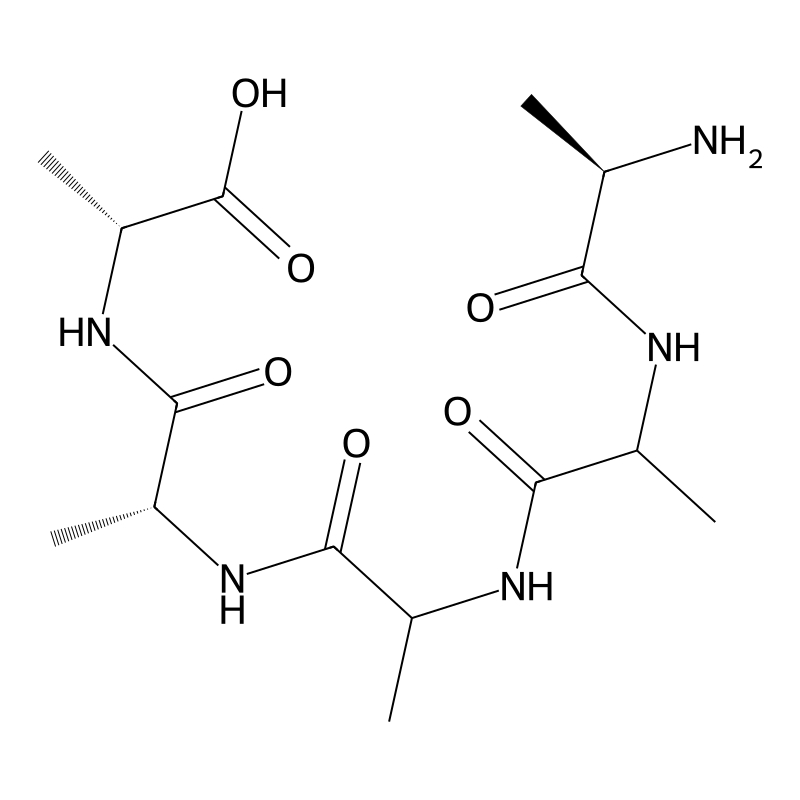H-Ala-Ala-Ala-Ala-Ala-OH

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Substrate for enzyme assays:
- Urinary dipeptidase activity: H-Ala-Ala-Ala-Ala-Ala-OH can be used as a substrate to measure the activity of the enzyme urinary dipeptidase. This enzyme cleaves dipeptides (peptides containing two amino acids) into their individual amino acids. By monitoring the breakdown of pentaalanylalanine, researchers can assess dipeptidase activity in biological samples like urine, which can be helpful in diagnosing certain diseases like kidney disorders .
Inhibitor of plant growth:
- Seedling root development: Studies have shown that H-Ala-Ala-Ala-Ala-OH (often referred to as dialanine in this context) can inhibit the root development of germinating seeds . The exact mechanism behind this inhibition is still under investigation, but it is believed to be related to its interaction with plant hormones or signaling pathways involved in root growth.
Catalyst in organic chemistry:
- Enantioselective aldol reactions: H-Ala-Ala can act as an efficient catalyst in a specific type of organic reaction known as the aldol reaction. This reaction involves the formation of carbon-carbon bonds between two different carbonyl compounds. The pentaalanylalanine derivative exhibits enantioselectivity, meaning it can favor the formation of one specific stereoisomer (mirror image) of the product molecule . This ability makes it a valuable tool for synthesizing chiral (optically active) molecules with desired properties.
H-Ala-Ala-Ala-Ala-Ala-OH, also known as pentapeptide L-Alanyl-L-alanine, is a synthetic compound composed of five alanine residues linked by peptide bonds. Its molecular formula is CHNO with a molar mass of approximately 318.43 g/mol. This compound appears as a white crystalline powder and is soluble in water at a concentration of 0.1 g/mL . It is stable under normal conditions but should be stored in an inert atmosphere to prevent degradation due to air sensitivity .
Pentaalanine's primary significance lies in its use as a model peptide for studying peptide-protein and peptide-drug interactions. The simple structure allows researchers to isolate specific features of peptide behavior without interference from complex side chains [].
Studies have shown that pentaalanine can form stable complexes with metal ions like copper, potentially due to the coordination between the carbonyl oxygens of the peptide backbone and the metal ion []. This ability to bind metals suggests potential applications in developing metal-chelating drugs.
This pentapeptide exhibits biological activities that are primarily studied in the context of amino acid transport and metabolism. Notably, it has been shown to inhibit germination in certain plant seeds, suggesting potential applications in agricultural biotechnology . Additionally, H-Ala-Ala-Ala-Ala-Ala-OH may play a role in cellular processes involving amino acid transport mechanisms, impacting cytoplasmic pH levels through symport systems .
The synthesis of H-Ala-Ala-Ala-Ala-Ala-OH typically involves solid-phase peptide synthesis (SPPS), where the alanine residues are sequentially added to a growing peptide chain anchored to a solid support. The process includes:
- Activation of Amino Acids: Each amino acid is activated using coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt).
- Coupling Reactions: The activated amino acids are coupled to the growing peptide chain.
- Cleavage and Purification: Once synthesis is complete, the peptide is cleaved from the solid support and purified using techniques like high-performance liquid chromatography (HPLC) .
H-Ala-Ala-Ala-Ala-Ala-OH has several applications:
- Research Tool: Used as a model dipeptide for physicochemical studies to understand peptide behavior under varying pH conditions.
- Pharmaceutical Development: Investigated for its potential roles in drug formulation and delivery systems.
- Agricultural Biotechnology: Explored for its inhibitory effects on seed germination, potentially useful for controlling unwanted plant growth .
Studies on H-Ala-Ala-Ala-Ala-Ala-OH have focused on its interactions with various biological systems, particularly concerning its role in amino acid transport. Research indicates that this compound can influence cellular processes related to proton/amino acid symport mechanisms, thereby affecting intracellular pH levels and metabolic pathways . Additionally, it may interact with specific enzymes involved in peptide metabolism.
Several compounds share structural similarities with H-Ala-Ala-Ala-Ala-Ala-OH. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| H-Alanine | CHNO | Basic amino acid; involved in protein synthesis |
| H-Alanyl-L-alanine | CHNO | Dipeptide form; used in various biochemical studies |
| H-Gly-Gly | CHNO | Shorter peptide; often used in studies of peptide bonding |
| H-Val-Val | CHNO | Contains valine residues; studied for hydrophobic interactions |
The uniqueness of H-Ala-Ala-Ala-Ala-Ala-OH lies in its specific sequence of alanine residues, which contributes to its distinct properties and biological activities compared to other dipeptides and peptides .







